molecular formula C9H8N2OS B15211573 3-Methyl-5-phenyl-1,3,4-oxadiazole-2(3H)-thione CAS No. 7111-93-5

3-Methyl-5-phenyl-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B15211573
CAS No.: 7111-93-5
M. Wt: 192.24 g/mol
InChI Key: IHYKGPXSEWWQBW-UHFFFAOYSA-N
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Description

3-Methyl-5-phenyl-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-phenyl-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate hydrazides with carbon disulfide or other sulfur-containing reagents. Common synthetic routes include:

    Cyclization of hydrazides: Reacting hydrazides with carbon disulfide in the presence of a base such as potassium hydroxide.

    Thionation reactions: Using Lawesson’s reagent or phosphorus pentasulfide to introduce the thione group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-phenyl-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: Conversion to oxadiazole-2-oxide derivatives.

    Reduction: Reduction of the thione group to a thiol or other sulfur-containing functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions at the phenyl or methyl groups.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizing halogenating agents, alkylating agents, or other electrophiles/nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole-2-oxide derivatives, while substitution reactions can introduce various functional groups onto the phenyl or methyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Applications in materials science, such as the development of new polymers or as a component in electronic devices.

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenyl-1,3,4-oxadiazole-2(3H)-thione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to its observed biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole-2-thione: A simpler analog without the methyl and phenyl groups.

    5-Phenyl-1,3,4-oxadiazole-2-thione: Lacks the methyl group.

    3-Methyl-1,3,4-oxadiazole-2-thione: Lacks the phenyl group.

Uniqueness

3-Methyl-5-phenyl-1,3,4-oxadiazole-2(3H)-thione is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its interactions with specific molecular targets or alter its physical properties, making it a valuable compound for various applications.

Properties

CAS No.

7111-93-5

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

3-methyl-5-phenyl-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C9H8N2OS/c1-11-9(13)12-8(10-11)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

IHYKGPXSEWWQBW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)OC(=N1)C2=CC=CC=C2

Origin of Product

United States

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